molecular formula C15H12ClN B14070970 4-[2-(4-Chlorophenyl)ethyl]benzonitrile CAS No. 10270-28-7

4-[2-(4-Chlorophenyl)ethyl]benzonitrile

Cat. No.: B14070970
CAS No.: 10270-28-7
M. Wt: 241.71 g/mol
InChI Key: WLOMDOBWKSANPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with benzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)ethyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Chlorophenyl)ethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Bromophenyl)ethyl]benzonitrile
  • 4-[2-(4-Fluorophenyl)ethyl]benzonitrile
  • 4-[2-(4-Methylphenyl)ethyl]benzonitrile

Uniqueness

4-[2-(4-Chlorophenyl)ethyl]benzonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

10270-28-7

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]benzonitrile

InChI

InChI=1S/C15H12ClN/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-10H,1-2H2

InChI Key

WLOMDOBWKSANPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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